molecular formula C12H24BrNO2 B6184494 tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate CAS No. 2624109-36-8

tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate

Cat. No. B6184494
CAS RN: 2624109-36-8
M. Wt: 294.23 g/mol
InChI Key: HMZNTBNNUXWKAV-JTQLQIEISA-N
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Description

The compound tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate is a type of carbamate. Carbamates are organic compounds derived from carbamic acid (NH2COOH). A well-known carbamate is tert-butyl N-[(3R)-3-methylpiperidin-3-yl]carbamate .


Synthesis Analysis

Carbamates can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Chemical Reactions Analysis

Carbamates undergo several types of reactions. For example, the tert-butyl carbamate becomes protonated, and loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate involves the reaction of tert-butyl carbamate with (3R)-1-bromo-5-methylhexan-3-ol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "(3R)-1-bromo-5-methylhexan-3-ol", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Add the base to a solution of tert-butyl carbamate in a suitable solvent (e.g. THF, DMF) to form the corresponding tert-butyl carbanion.", "Slowly add (3R)-1-bromo-5-methylhexan-3-ol to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a white solid." ] }

CAS RN

2624109-36-8

Molecular Formula

C12H24BrNO2

Molecular Weight

294.23 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate

InChI

InChI=1S/C12H24BrNO2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,15)/t10-/m0/s1

InChI Key

HMZNTBNNUXWKAV-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@H](CCBr)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CCBr)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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